Patent

US08207191B2

Procedure details

Tropine (500 g, 3.54 mol) and triethylamine (590 mL, 430 g, 4.25 mol) were mixed in dichloromethane (10 L) and cooled to <−5° C. under a stream of nitrogen. A solution of methane sulphonyl chloride (329 mL, 487 g, 4.25 mol) in dichloromethane (2 L) was added over 4.33 h between −10.4 and −4.9° C. The mixture was stirred for 15 min, the cooling bath removed, and potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added. The additions took 4 min and caused an exotherm raising the temperature to 2.8° C. The mixture was warmed to 15 to 20° C., filtered and the phases allowed to separate. The aqueous phase was extracted further with dichloromethane (2.5 L). The combined organic phases were heated to distil off dichloromethane at atmospheric pressure; 10 L were collected over 1.75 h reaching a base temp. of 42.8° C. and vapour temperature of 42° C. Hexane (7.5 L) was added and after allowing the mixture to cool (overnight) the mixture was filtered and the filtrate returned to a clean flask. The solution was reheated to distil at atmospheric pressure; 7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively. The mixture was cooled to 0 to 5° C., stirred for 1 h, the product filtered off and washed with hexane (1.5 L). The product was dried under vacuum in a dessicator. Crystallisation from ethyl acetate/hexane or dichloromethane/hexane gave crystalline title compound which was then used in Step 3.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

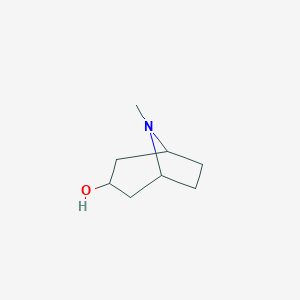

CN1C2CCC1CC(C2)O

|

|

Name

|

|

|

Quantity

|

590 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

329 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.8 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to <−5° C. under a stream of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The additions took 4 min

|

|

Duration

|

4 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was warmed to 15 to 20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted further with dichloromethane (2.5 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The combined organic phases were heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to distil off dichloromethane at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

10 L were collected over 1.75 h

|

|

Duration

|

1.75 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of 42.8° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vapour temperature of 42° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexane (7.5 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool (overnight) the mixture

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate returned to a clean flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to distil at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0 to 5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexane (1.5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried under vacuum in a dessicator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallisation from ethyl acetate/hexane or dichloromethane/hexane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08207191B2

Procedure details

Tropine (500 g, 3.54 mol) and triethylamine (590 mL, 430 g, 4.25 mol) were mixed in dichloromethane (10 L) and cooled to <−5° C. under a stream of nitrogen. A solution of methane sulphonyl chloride (329 mL, 487 g, 4.25 mol) in dichloromethane (2 L) was added over 4.33 h between −10.4 and −4.9° C. The mixture was stirred for 15 min, the cooling bath removed, and potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added. The additions took 4 min and caused an exotherm raising the temperature to 2.8° C. The mixture was warmed to 15 to 20° C., filtered and the phases allowed to separate. The aqueous phase was extracted further with dichloromethane (2.5 L). The combined organic phases were heated to distil off dichloromethane at atmospheric pressure; 10 L were collected over 1.75 h reaching a base temp. of 42.8° C. and vapour temperature of 42° C. Hexane (7.5 L) was added and after allowing the mixture to cool (overnight) the mixture was filtered and the filtrate returned to a clean flask. The solution was reheated to distil at atmospheric pressure; 7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively. The mixture was cooled to 0 to 5° C., stirred for 1 h, the product filtered off and washed with hexane (1.5 L). The product was dried under vacuum in a dessicator. Crystallisation from ethyl acetate/hexane or dichloromethane/hexane gave crystalline title compound which was then used in Step 3.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C2CCC1CC(C2)O

|

|

Name

|

|

|

Quantity

|

590 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

329 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.8 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to <−5° C. under a stream of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The additions took 4 min

|

|

Duration

|

4 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was warmed to 15 to 20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted further with dichloromethane (2.5 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The combined organic phases were heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to distil off dichloromethane at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

10 L were collected over 1.75 h

|

|

Duration

|

1.75 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of 42.8° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vapour temperature of 42° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexane (7.5 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool (overnight) the mixture

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate returned to a clean flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to distil at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0 to 5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexane (1.5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried under vacuum in a dessicator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallisation from ethyl acetate/hexane or dichloromethane/hexane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |